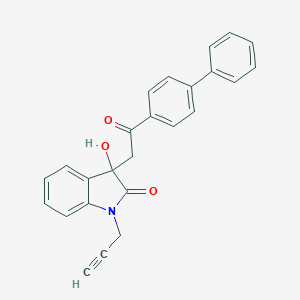![molecular formula C18H17N3 B214767 1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine](/img/structure/B214767.png)
1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine
Overview
Description
1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine, also known as BDQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BDQ belongs to the class of compounds known as benzylpyrroloquinolines and is structurally similar to quinoline-based drugs such as chloroquine and quinine.
Mechanism of Action
1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine exerts its antimicrobial activity by inhibiting the activity of ATP synthase, an enzyme involved in the production of ATP in bacterial cells. 1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine binds to the c-ring of ATP synthase and inhibits its rotation, thereby disrupting the proton motive force necessary for ATP production. This leads to a depletion of ATP in the bacterial cell, ultimately resulting in cell death.
Biochemical and Physiological Effects
1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine has been shown to have a low toxicity profile in vitro and in vivo. 1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine has been shown to be metabolized by the cytochrome P450 system and is eliminated primarily through the feces. 1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine has also been shown to have a long half-life in the body, allowing for once-daily dosing.
Advantages and Limitations for Lab Experiments
1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine has several advantages for use in laboratory experiments. 1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine exhibits potent activity against drug-resistant strains of Mycobacterium tuberculosis, making it a valuable tool for studying the mechanisms of drug resistance. 1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine also has a low toxicity profile, allowing for the use of higher concentrations in experiments. However, the synthesis of 1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine can be challenging and time-consuming, limiting its availability for use in experiments.
Future Directions
There are several potential future directions for the use of 1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine in medicinal chemistry. 1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine has shown promise as a treatment for other bacterial infections such as Staphylococcus aureus and Pseudomonas aeruginosa. 1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine may also be used in combination with other antimicrobial agents to improve treatment outcomes for tuberculosis. Additionally, 1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine may be modified to improve its pharmacokinetic properties and increase its efficacy against bacterial pathogens.
Scientific Research Applications
1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine has been the subject of extensive scientific research due to its potential therapeutic applications. 1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine has been shown to exhibit potent activity against drug-resistant strains of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. 1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine has also been shown to be effective against other bacterial pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa.
properties
Product Name |
1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine |
|---|---|
Molecular Formula |
C18H17N3 |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine |
InChI |
InChI=1S/C18H17N3/c19-17-14-8-4-5-9-16(14)20-18-15(17)10-11-21(18)12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H2,19,20) |
InChI Key |
ZCZQCKJQIGWLFR-UHFFFAOYSA-N |
SMILES |
C1CN(C2=NC3=CC=CC=C3C(=C21)N)CC4=CC=CC=C4 |
Canonical SMILES |
C1CN(C2=NC3=CC=CC=C3C(=C21)N)CC4=CC=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214700.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214701.png)

![3-[2-(4-chlorophenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214707.png)
![1-Ethyl-3-[2-(4-fluoro-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B214708.png)

![5-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214713.png)
![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214714.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214717.png)

![1-benzyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214724.png)
![1-benzyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214725.png)
![1-benzyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214726.png)